molecular formula C19H19N3O3 B564452 Zolpidem-d6 Phenyl-4-carboxylic Acid CAS No. 1189868-12-9

Zolpidem-d6 Phenyl-4-carboxylic Acid

Cat. No.: B564452
CAS No.: 1189868-12-9
M. Wt: 343.416
InChI Key: FELZONDEFBLTSP-XERRXZQWSA-N
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Description

Zolpidem-d6 Phenyl-4-carboxylic Acid (CAS: 1189868-12-9) is a deuterium-labeled analog of zolpidem phenyl-4-carboxylic acid (Z4CA), the primary metabolite of zolpidem, a non-benzodiazepine sedative-hypnotic. With the molecular formula C₁₉H₁₃D₆N₃O₃ and a molecular weight of 343.41 g/mol, this compound serves as a critical internal standard in analytical workflows for quantifying zolpidem and its metabolites in biological matrices . The deuterium atoms at six positions enhance its utility in mass spectrometry by providing distinct isotopic separation from the non-deuterated form, ensuring high precision in pharmacokinetic and toxicological studies .

This compound is synthesized to >95% purity (HPLC) and stored at -20°C to maintain stability. Its primary application lies in forensic toxicology, drug metabolism studies, and clinical trials requiring accurate detection of zolpidem exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zolpidem-d6 Phenyl-4-carboxylic Acid involves the incorporation of deuterium atoms into the Zolpidem molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of Zolpidem can lead to the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Zolpidem-d6 Phenyl-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of the phenyl ring .

Scientific Research Applications

Absorption and Metabolism

Research indicates that after administration, Zolpidem-d6 Phenyl-4-carboxylic Acid is rapidly absorbed and metabolized. A study involving the oral administration of zolpidem showed that both zolpidem and its major metabolite, this compound, can be detected in oral fluids within one hour post-ingestion. The pharmacokinetic profile revealed:

  • Half-life of Zolpidem : Approximately 2.77 hours
  • Half-life of this compound : Approximately 5.11 hours
  • Peak Concentration Times : Maximum concentrations for zolpidem and its metabolite occurred around two hours after administration .

This rapid absorption and elimination profile makes it a significant marker for monitoring recent drug intake.

Detection Methods

This compound is frequently analyzed using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for sensitive detection in various biological matrices, including oral fluids and urine, which is crucial for forensic and clinical applications.

Forensic Toxicology

The presence of this compound in biological samples serves as an important indicator of zolpidem use. Its detection is particularly relevant in contexts such as:

  • Drug-Facilitated Crimes : Monitoring zolpidem consumption can aid in investigations related to drug-facilitated crimes where the timing of drug intake is critical.
  • Roadside Drug Testing : The ability to detect this metabolite in oral fluids provides a non-invasive method to assess recent drug use by drivers .

Clinical Implications

In clinical settings, monitoring levels of this compound can provide insights into patient compliance with prescribed zolpidem therapy. Studies have shown that this metabolite can be detected more frequently than zolpidem itself in urine samples, suggesting its potential utility as a compliance marker .

Case Studies

Several studies highlight the significance of this compound:

  • Medication Monitoring Study :
    • A study involving chronic pain patients found that the detection rate of this compound was significantly higher than that of zolpidem itself, indicating its usefulness in monitoring adherence to treatment regimens .
  • Forensic Analysis :
    • Research focused on oral fluid analysis demonstrated the compound's effectiveness in identifying recent zolpidem use, providing valuable data for forensic investigations .

Mechanism of Action

Zolpidem-d6 Phenyl-4-carboxylic Acid itself does not exert pharmacological effects but serves as a marker for Zolpidem metabolism. Zolpidem works by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via selective agonism at the benzodiazepine-1 (BZ1) receptor. This results in increased chloride conductance, neuronal hyperpolarization, inhibition of action potentials, and a decrease in neuronal excitability, leading to sedative and hypnotic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Zolpidem Phenyl-4-carboxylic Acid (Non-Deuterated)

  • Molecular Formula : C₁₉H₁₉N₃O₃
  • Molecular Weight : 337.37 g/mol
  • Role : The major pharmacologically inactive metabolite of zolpidem, accounting for 72–86% of the administered dose . Unlike the deuterated form, it lacks isotopic labeling, making it less distinguishable in co-eluting chromatographic analyses .

Zolpidem 6-Carboxylic Acid

  • Molecular Formula : C₁₈H₁₇N₃O₃
  • Role: A minor metabolite of zolpidem, often co-detected with Z4CA in urine and plasma. Studies show comparable stability in plasma but lower abundance (<15% of total metabolites) .

Hydroxyzolpidems (e.g., 4-Hydroxymethylphenyl Zolpidem)

  • Role : Hydroxylated metabolites with distinct pharmacokinetic profiles. These compounds exhibit shorter half-lives (<2 hours) compared to carboxylic acid derivatives, which persist longer in biological fluids .

Pharmacokinetic Comparison

Table 1: Pharmacokinetic Parameters of Zolpidem and Its Metabolites

Compound Plasma Stability (t₁/₂) Cmax (ng/mL) AUC₀–t (ng·h/mL) Detection Window (Oral Fluid)
Zolpidem 2.5–3.5 hours 59.64–53.28 217–239 6–12 hours
Z4CA (Non-Deuterated) Stable (>24 hours) N/A N/A 24–48 hours
Zolpidem-d6 Phenyl-4-CA Stable (>24 hours) N/A N/A Used as internal standard
Zolpidem 6-Carboxylic Acid Stable (>24 hours) N/A N/A 12–24 hours

Notes:

  • Zolpidem-d6 Phenyl-4-carboxylic Acid mirrors the pharmacokinetics of its non-deuterated counterpart but is excluded from Cmax/AUC calculations due to its role as an analytical reference .
  • Z4CA’s prolonged detection window in oral fluid (24–48 hours) makes it a superior biomarker for forensic investigations compared to parent zolpidem .

Analytical Performance

Table 2: Detection Accuracy in Urine (GC/MS vs. Immunoassay)

Compound Positive Agreement (%) Negative Agreement (%) Cut-off (ng/mL)
Zolpidem Phenyl-4-CA 98 99 50
6-Acetylmorphine (6-MAM) 97 100 10

Key Findings :

  • This compound improves assay precision, achieving 98% positive agreement in urine screenings compared to GC/MS .

Comparison with Deuterated Analogues

[²H₆]-Zolpidem 6-Carboxylic Acid

  • Molecular Formula : C₁₈H₁₁D₆N₃O₃
  • Role: Used alongside Zolpidem-d6 Phenyl-4-CA to quantify minor metabolites. However, its lower metabolic abundance limits its utility in low-dose exposure studies .

Zolpidem-d6 Ethyl Ester (TRC-Z650022)

  • Molecular Formula : C₂₁H₁₇D₆N₃O₃
  • Role : An intermediate in metabolite synthesis. Unlike the carboxylic acid form, it exhibits higher lipophilicity (LogP: 3.12 vs. 1.18) and reduced aqueous solubility (0.08 g/L), altering its pharmacokinetic behavior .

Research and Clinical Implications

  • Forensic Toxicology : this compound enables precise postmortem quantification, critical in cases of suspected drug-facilitated crimes or overdoses .
  • Limitations : While Z4CA is stable in biological matrices, its deuterated form requires stringent storage (-20°C) to prevent degradation, complicating field applications .

Biological Activity

Zolpidem-d6 Phenyl-4-carboxylic Acid (ZPCA) is a deuterated derivative of the well-known sedative-hypnotic medication Zolpidem, primarily used for the treatment of insomnia. The incorporation of deuterium atoms in ZPCA enhances its utility in pharmacokinetic studies and analytical chemistry, allowing for more precise tracking of the compound's behavior in biological systems. This article explores the biological activity, pharmacokinetics, and clinical relevance of ZPCA, supported by data tables and research findings.

ZPCA is characterized by its interaction with the gamma-aminobutyric acid (GABA) receptor complex, specifically binding to the omega-1 subtype of benzodiazepine receptors. This interaction enhances GABA's inhibitory effects, promoting sedation and sleep. The deuterated form provides distinct advantages in analytical studies due to differences in mass compared to non-deuterated forms, which improves accuracy and sensitivity in mass spectrometric analyses.

Key Properties of ZPCA

Property Details
Molecular Formula C16H16D6N2O2
Molecular Weight 290.42 g/mol
Solubility Soluble in organic solvents like acetonitrile
Receptor Interaction GABA-A receptor (omega-1 subtype)

Pharmacokinetics

ZPCA is extensively metabolized from Zolpidem in vivo, with studies indicating that it accounts for up to 51% of an administered dose . Pharmacokinetic profiling has shown that both Zolpidem and ZPCA can be detected in oral fluids shortly after administration, with elimination half-lives of approximately 2.77 hours for Zolpidem and 5.11 hours for ZPCA .

Summary of Pharmacokinetic Studies

Study Methodology Findings
Schwope et al., 2014Urinary metabolite analysisZPCA detected in 50.3% of samples
Feng et al., 2019Oral fluid analysisMaximum concentrations at 2 hours post-administration
Kwon et al., 2021Hair analysis using GC-EI-MS/MSDetected levels: ZPCA 11.9-35.9 pg/mg

Clinical Relevance and Case Studies

ZPCA has significant implications in clinical settings, particularly for monitoring compliance in patients prescribed Zolpidem. A study conducted on chronic pain patients revealed that monitoring ZPCA levels could enhance the accuracy of compliance determinations, thereby improving clinical decisions regarding treatment efficacy .

Case Study: Compliance Monitoring

In a comprehensive analysis involving over 3,000 urine samples from chronic pain patients:

  • Zolpidem detected: 22.9% of samples
  • ZPCA detected: 50.3% of samples
  • ZPCA without parent Zolpidem: Detected in 27.5% additional cases, highlighting its potential as a reliable biomarker for Zolpidem intake .

Forensic Implications

The detection of ZPCA has also proven crucial in forensic toxicology. A case study examined the postmortem distribution of Zolpidem and its metabolites, including ZPCA, providing insights into drug behavior in fatal poisoning cases . The ability to analyze hair samples for trace amounts of ZPCA offers valuable information for forensic investigations related to drug abuse .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying Zolpidem-d6 Phenyl-4-carboxylic Acid in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, Feng et al. (2017) optimized a method with post-column reagent addition to enhance sensitivity for detecting Zolpidem and its metabolites in oral fluid, achieving a lower limit of quantification (LLOQ) suitable for pharmacokinetic studies . Deuterated internal standards (e.g., [²H₆]-Zolpidem Phenyl-4-carboxylic Acid) improve precision by correcting for matrix effects .

Q. How should researchers prepare and validate deuterated internal standards for this compound assays?

  • Methodology : Use commercially synthesized deuterated standards (e.g., [²H₆]-Zolpidem Phenyl-4-carboxylic Acid) to ensure isotopic purity >98%. Validate by spiking known concentrations into blank matrices (e.g., plasma, urine) and assessing recovery rates (typically 85–115%) and intra/inter-day variability (<15%) . Cross-check with non-deuterated analogs to confirm absence of interference.

Q. What are the primary metabolic pathways of this compound, and how do they influence experimental design?

  • Methodology : Zolpidem undergoes hepatic metabolism via CYP3A4, CYP2C9, and CYP1A2, producing Zolpidem Phenyl-4-carboxylic Acid (ZPCA) and 6-Carboxylic Acid (ZCA) as major metabolites . Design studies to account for interspecies variability (e.g., rat vs. human) and sex differences in clearance rates, as shown in plasma concentration profiles (Group 1–5 data in ) . Include time-point sampling up to 48 hours post-administration to capture metabolite elimination phases.

Advanced Research Questions

Q. How can researchers resolve co-eluting isomers or metabolites with identical mass-to-charge (m/z) ratios in this compound assays?

  • Methodology : Employ high-resolution mass spectrometry (HRMS) or orthogonal separation techniques. For example, highlights challenges in distinguishing metabolites due to overlapping peaks. Use fused-core HPLC columns (e.g., Ascentis® Express) to improve chromatographic resolution via enhanced surface chemistry . Validate specificity using spiked samples and fragmentation patterns (MS/MS) .

Q. What experimental designs are optimal for studying sex-dependent pharmacokinetics of this compound?

  • Methodology : Conduct parallel-group studies in animal models (e.g., rats) with balanced sex representation. demonstrates sex-related differences in Zolpidem clearance, likely due to variations in alcohol/aldehyde dehydrogenase activity. Measure metabolite ratios (ZPCA/Zolpidem) over time and use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2 . Adjust dosing regimens to account for higher female metabolic rates.

Q. How can post-column reagent addition improve detection limits in LC-MS/MS assays for this compound?

  • Methodology : Post-column introduction of ion-pairing agents (e.g., ammonium formate) or pH modifiers enhances ionization efficiency. Feng et al. (2017) achieved a 40% increase in signal-to-noise ratio by adding 0.1% formic acid post-column, enabling detection at sub-ng/mL levels in oral fluid . Validate this approach by comparing pre- and post-column spike recovery rates.

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound reference standards?

  • Methodology : Implement rigorous quality control (QC) protocols, including HPLC purity checks (>95%), nuclear magnetic resonance (NMR) for structural confirmation, and mass balance assessments. emphasizes the importance of peptide content analysis and TFA removal for sensitive assays; apply similar principles to small-molecule standards .

Q. Key Citations

  • Pharmacokinetic Sex Differences : Plasma concentration-time profiles in rats ( ) .
  • LC-MS/MS Optimization : Post-column reagent addition methodology ( ) .
  • Deuterated Standards : Synthesis and application ( ) .
  • Metabolite Clearance : Urinary elimination data ( ) .

Properties

IUPAC Name

4-[3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25)/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELZONDEFBLTSP-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676199
Record name 4-[3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189868-12-9
Record name 4-[3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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